molecular formula C12H11NO3 B1600333 Ethyl 5-phenyl-1,2-oxazole-4-carboxylate CAS No. 50784-69-5

Ethyl 5-phenyl-1,2-oxazole-4-carboxylate

Cat. No. B1600333
CAS RN: 50784-69-5
M. Wt: 217.22 g/mol
InChI Key: FZUVKCRBONBOJD-UHFFFAOYSA-N
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Patent
US06884821B1

Procedure details

1 g of phenyl acetylene and 1.48 g of ethyl 2-chloro-2-hydroxyiminoacetate were dissolved in 20 ml chloroform, and 1.4 g of potassium carbonate was added thereto, and the mixture was stirred at room temperature for 16 hours. Water and aqueous ammonium chloride solution were added to the reaction solution, followed by extracting with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1), to give 1.2 g of ethyl 5-phenyl-4-isoxazole carboxylate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(C#C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:10](=NO)[C:11]([O:13][CH2:14][CH3:15])=[O:12].[C:18](=[O:21])([O-])[O-].[K+].[K+].[Cl-].[NH4+:25].[CH:26](Cl)(Cl)Cl>O>[C:1]1([C:18]2[O:21][N:25]=[CH:26][C:10]=2[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
1.48 g
Type
reactant
Smiles
ClC(C(=O)OCC)=NO
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.